molecular formula C16H25NO3S B4174759 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine

1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine

Cat. No.: B4174759
M. Wt: 311.4 g/mol
InChI Key: JMRTYQUCKZLEHK-UHFFFAOYSA-N
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Description

1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine is an organic compound that features a piperidine ring substituted with a sulfonyl group attached to a 3-sec-butyl-4-methoxyphenyl moiety

Properties

IUPAC Name

1-(3-butan-2-yl-4-methoxyphenyl)sulfonylpiperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25NO3S/c1-4-13(2)15-12-14(8-9-16(15)20-3)21(18,19)17-10-6-5-7-11-17/h8-9,12-13H,4-7,10-11H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMRTYQUCKZLEHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=C(C=CC(=C1)S(=O)(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine typically involves the following steps:

    Formation of the sulfonyl chloride: The starting material, 3-sec-butyl-4-methoxybenzenesulfonyl chloride, is prepared by reacting 3-sec-butyl-4-methoxybenzene with chlorosulfonic acid.

    Nucleophilic substitution: The sulfonyl chloride is then reacted with piperidine under basic conditions to form the desired product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted piperidine derivatives.

Scientific Research Applications

1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique chemical structure.

    Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of 1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]morpholine
  • 1-[(3-sec-butyl-4-methoxyphenyl)sulfonyl]pyrrolidine

Uniqueness

1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine is unique due to its specific substitution pattern and the presence of the piperidine ring, which imparts distinct chemical and biological properties compared to its analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine
Reactant of Route 2
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1-(3-Butan-2-yl-4-methoxyphenyl)sulfonylpiperidine

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